molecular formula C9H11N5O B2945216 1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine CAS No. 1856020-48-8

1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No. B2945216
CAS RN: 1856020-48-8
M. Wt: 205.221
InChI Key: NIUOFKMQQOJBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-5-(1H-imidazol-1-ylcarbonyl)-1H-pyrazol-3-amine, commonly known as EIPLA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPLA belongs to the class of pyrazolamines and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of EIPLA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. Studies have shown that EIPLA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation. EIPLA has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in glucose metabolism.
Biochemical and Physiological Effects:
EIPLA has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are involved in many chronic diseases. EIPLA has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for treating diabetes. Additionally, EIPLA has been shown to have anti-cancer properties, particularly in breast and lung cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EIPLA in lab experiments is its high purity and reproducibility. This makes it suitable for further research and drug development. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to determine the optimal dosage and potential side effects.

Future Directions

There are several future directions for EIPLA research. One potential direction is to investigate its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its use in combination with other drugs for treating cancer. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of EIPLA.
In conclusion, EIPLA is a novel chemical compound with potential therapeutic applications in various scientific research areas. Its unique chemical structure and promising properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of EIPLA involves a series of chemical reactions that require expertise in organic chemistry. The most common method for synthesizing EIPLA is through the reaction of 1-ethyl-3-nitro-1H-pyrazole-5-amine with 1H-imidazole-1-carboxylic acid, followed by reduction with hydrogen gas. This method yields a high purity of EIPLA and is reproducible in large quantities, making it suitable for further research.

Scientific Research Applications

EIPLA has shown potential in various scientific research applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. EIPLA has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-imidazol-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-2-14-7(5-8(10)12-14)9(15)13-4-3-11-6-13/h3-6H,2H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUOFKMQQOJBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.